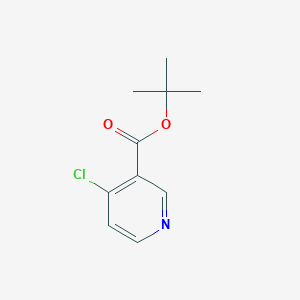
tert-Butyl 4-chloronicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-chloronicotinate: is an organic compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol . It is a derivative of nicotinic acid, where the hydrogen atom at the 4-position of the pyridine ring is replaced by a chlorine atom, and the carboxylic acid group is esterified with a tert-butyl group. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: tert-Butyl 4-chloronicotinate can be synthesized through a Pd-catalyzed amidation reaction. The process involves the reaction of tert-butyl 2-chloronicotinate with primary amides in the presence of a weak base such as cesium carbonate or potassium carbonate at temperatures ranging from 40 to 50°C. The ligand used in this reaction is 1,1′-bis(dicyclohexylphosphino)ferrocene .
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above, with optimization for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 4-chloronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can undergo oxidation to form corresponding oxides.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Products include azido or thiocyanato derivatives.
Reduction: Reduced forms of the compound.
Oxidation: Oxidized derivatives of the compound.
Aplicaciones Científicas De Investigación
tert-Butyl 4-chloronicotinate has several applications in scientific research:
Chemistry: It is used as a directing group in catalytic amide-to-ester transformations and transamidation reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various organic compounds and intermediates.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-chloronicotinate involves its role as a directing group in catalytic reactions. The C3-ester substituent of the pyridine ring in the compound facilitates Zn-chelation , which activates the amide group for subsequent reactions. The Zn-coordinated alcohol is further activated as a nucleophile by hydrogen bonding with the acetate ligand of the catalyst .
Comparación Con Compuestos Similares
- tert-Butyl nicotinate
- tert-Butyl 2-chloronicotinate
- tert-Butyl 3-chloronicotinate
Comparison: tert-Butyl 4-chloronicotinate is unique due to the position of the chlorine atom on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it offers distinct advantages in specific catalytic processes and synthetic applications.
Propiedades
Fórmula molecular |
C10H12ClNO2 |
|---|---|
Peso molecular |
213.66 g/mol |
Nombre IUPAC |
tert-butyl 4-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C10H12ClNO2/c1-10(2,3)14-9(13)7-6-12-5-4-8(7)11/h4-6H,1-3H3 |
Clave InChI |
SSLYHFRYFARUHG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=C(C=CN=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



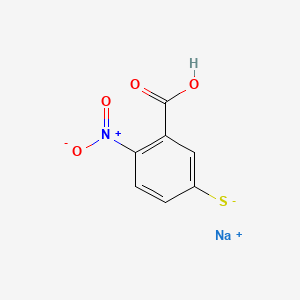
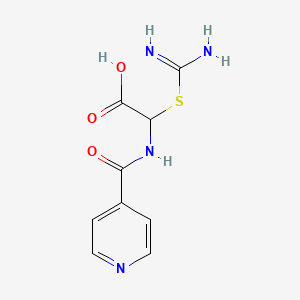
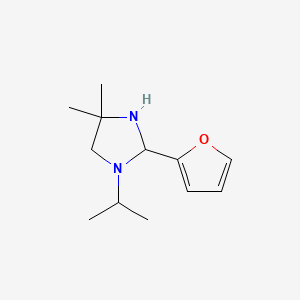
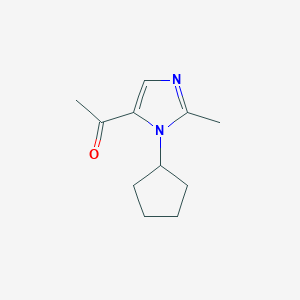
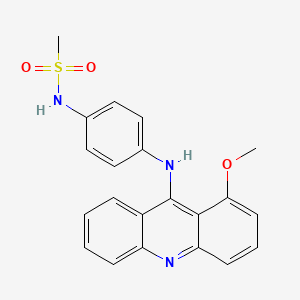
![Tert-butyl 5-acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13941073.png)
![tert-Butyl 3a,4,6,6a-tetrahydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate](/img/structure/B13941080.png)
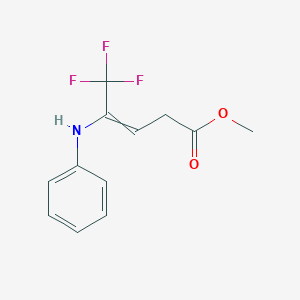

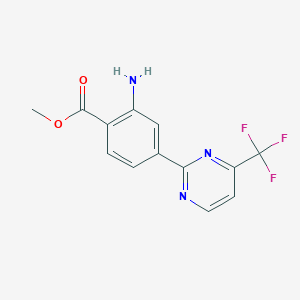
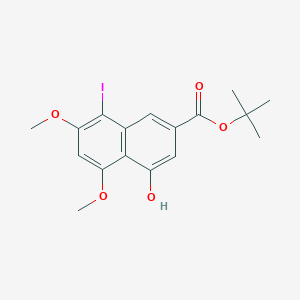
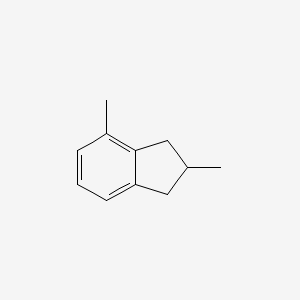
![2-Chloro-7,7,8-trimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13941108.png)
